molecular formula C18H14N2O4 B2763533 (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol CAS No. 321967-90-2

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol

Cat. No.: B2763533
CAS No.: 321967-90-2
M. Wt: 322.32
InChI Key: INMOCWIHWVSGSJ-YBFXNURJSA-N
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Description

(E)-2-(((4-Methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol is a synthetic Schiff base compound belonging to a class of chemicals characterized by an azomethine (–RC=N–) functional group, which is known for its diverse applications in pharmacological and materials research . The compound integrates a 4-methoxynaphthalene moiety and a 4-nitrophenol group, connected by a methine bridge. The extended π-conjugation system afforded by this molecular architecture is of significant interest for the development of organic materials with nonlinear optical (NLO) properties . Schiff bases are extensively investigated for their broad spectrum of biological activities, which often include antibacterial, antifungal, antioxidant, and anti-inflammatory properties . The 4-nitrophenol component is a well-known moiety in spectroscopic assays, as it serves as a chromogenic substrate for various hydrolytic enzymes, such as alkaline phosphatase and glycosidases . While specific biological data for this exact compound requires further experimental validation, its structural features suggest potential as a scaffold for developing enzyme inhibitors or for use in biochemical sensing. Research on analogous naphthalene-based Schiff bases has also demonstrated significant potential as corrosion inhibitors for metals, highlighting its utility in material science applications . This product is intended for research purposes in chemistry and biochemistry laboratories. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxynaphthalen-1-yl)iminomethyl]-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-18-9-7-16(14-4-2-3-5-15(14)18)19-11-12-10-13(20(22)23)6-8-17(12)21/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMOCWIHWVSGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N=CC3=C(C=CC(=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol in the presence of an appropriate catalyst. The reaction conditions may include:

  • Solvent: Ethanol or methanol
  • Catalyst: Acidic or basic catalyst such as hydrochloric acid or sodium hydroxide
  • Temperature: Room temperature to reflux conditions
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The imine linkage can be subjected to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-naphthalen-1-yl derivatives.

    Reduction: Formation of 4-amino-naphthalen-1-yl derivatives.

    Substitution: Formation of substituted imine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of (E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The substituents on the aromatic rings significantly affect crystallographic packing and hydrogen-bonding networks. Key examples include:

Compound Name Substituents Space Group Hydrogen Bonding Reference
(E)-2-(((4-Methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol 4-methoxy-naphthalene, 4-nitro Not reported Intramolecular O–H∙∙∙N
(E)-2-(((4-Bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol Br, CF3O Triclinic P-1 Intermolecular C–H∙∙∙O, O–H∙∙∙N
(E)-2-[(4-Fluorophenyl)imino)methyl]-4-nitrophenol 4-F-phenyl Triclinic P-1 S(6) motif via O–H∙∙∙N
(E)-2-[(3-Fluorophenyl)imino)methyl]-4-nitrophenol 3-F-phenyl Monoclinic P21/c S(6) motif via O–H∙∙∙N
(E)-2-(((3-Ethynylphenyl)imino)methyl)-4-nitrophenol 3-ethynyl Not reported Intermolecular π-π stacking
  • Methoxy vs.
  • Fluorine Position: The 4-fluorophenyl derivative forms triclinic crystals, while the 3-fluorophenyl isomer adopts a monoclinic system, demonstrating how substituent position dictates packing .

Spectroscopic and Electronic Properties

  • IR Spectroscopy: The C=N stretching frequency (~1600 cm⁻¹) and O–H∙∙∙N hydrogen bonding (~3400 cm⁻¹) are consistent across derivatives. However, electron-withdrawing groups (e.g., –NO₂, –CF3O) redshift these bands due to increased conjugation .
  • DFT Studies : Frontier molecular orbital (FMO) analysis reveals that nitro and methoxy groups lower the HOMO-LUMO gap, enhancing charge transfer and reactivity. For example, the 4-methoxynaphthalene derivative exhibits a smaller gap than fluorophenyl analogs .

Antimicrobial Activity

Antimicrobial efficacy is influenced by substituent electronic effects and molecular geometry:

Compound Name Substituents MIC (μg/mL) Against S. aureus Reference
This compound 4-methoxy-naphthalene Not reported
(E)-2-(((4-Bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol Br, CF3O 12.5
(E)-2-[(3-Chlorophenyl)imino]methyl}-4-nitrophenol 3-Cl-phenyl 25.0
(E)-2-(((3-Ethynylphenyl)imino)methyl)-4-nitrophenol 3-ethynyl 6.25
  • Electron-Withdrawing Groups : Compounds with –CF3O or –C≡CH substituents show superior activity due to increased electrophilicity and membrane penetration .
  • Methoxy Group Impact : While the 4-methoxy group in the target compound may reduce antimicrobial potency compared to halogenated analogs, its planar naphthalene structure could enhance DNA intercalation .

Thermal and Stability Properties

  • Melting Points : Ethynyl-substituted derivatives exhibit higher melting points (196–202°C) due to rigid π-π stacking, whereas methoxy or fluorine analogs melt at lower temperatures (e.g., 150–170°C) .
  • Thermochromism: Fluorophenyl derivatives display reversible thermochromic behavior linked to keto-enol tautomerism, a property less pronounced in methoxy-substituted compounds .

Biological Activity

(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-nitrophenol, an organic compound characterized by its unique structural features, has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and comparative studies related to this compound.

Chemical Structure and Synthesis

The compound features a naphthalene ring substituted with a methoxy group, an imine linkage, and a nitrophenol moiety. Its synthesis typically involves the condensation of 4-methoxynaphthaldehyde with 4-nitrophenol under specific conditions, such as:

  • Solvent : Ethanol or methanol
  • Catalyst : Acidic or basic catalyst (e.g., hydrochloric acid or sodium hydroxide)
  • Temperature : Room temperature to reflux conditions
  • Reaction Time : Several hours to overnight .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, flavonoids derived from related structures have shown efficacy against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Antiproliferative Effects

In vitro studies have demonstrated that certain derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structural motifs have been reported to exert antiproliferative effects on HeLa (cervical cancer) and A549 (lung cancer) cells . The observed IC50 values indicate potential therapeutic applications in oncology.

The biological activity of this compound is likely mediated through several pathways:

  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes within microbial cells, disrupting their normal function.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis in cancer cells.
  • Nucleophilic Substitution Reactions : The imine linkage can undergo nucleophilic attacks, potentially altering the biological activity of the compound .

Comparison with Analogous Compounds

A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties due to its specific functional groups.

Compound NameStructure FeaturesAntimicrobial ActivityAntiproliferative Activity
(E)-2-(((4-hydroxynaphthalen-1-yl)imino)methyl)-4-nitrophenolHydroxyl group instead of methoxyModerateLow
(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-aminophenolAmino group instead of nitroHighModerate
(E)-2-(((4-methoxynaphthalen-1-yl)imino)methyl)-4-chlorophenolChlorine substituentLowHigh

This table illustrates how slight modifications in the chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

Research has highlighted the potential of this compound in various applications:

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited MIC values effective against resistant strains of Staphylococcus aureus, indicating its potential use in treating antibiotic-resistant infections .
  • Cancer Treatment Potential : In vitro assays showed that certain derivatives could significantly reduce cell viability in cancer cell lines, suggesting a pathway for future drug development targeting specific cancers .

Q & A

Q. Which software suites are critical for crystallographic analysis?

  • Recommendations :
  • SHELX : Structure solution (SHELXS) and refinement (SHELXL) .
  • WinGX : Data integration, including ORTEP for visualization and PLATON for validation .
  • Mercury : Analyze intermolecular interactions and generate publication-quality figures .

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